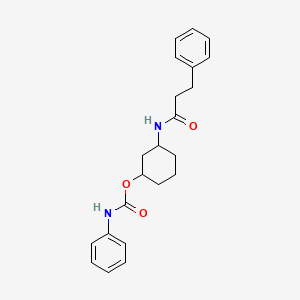

3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of carbamates, such as 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate, can be achieved through carbamoylation . This process involves the reaction of carbonylimidazolide in water with a nucleophile .Molecular Structure Analysis

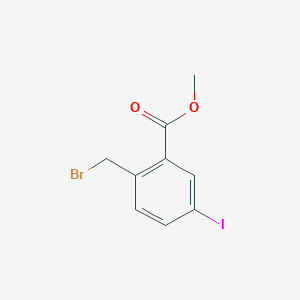

The molecular structure of 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate contains a total of 54 bonds, including 29 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, and 1 (thio-) carbamate .科学的研究の応用

Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives

This study focused on synthesizing a variety of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with phenyl substituents. The compounds were characterized by elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and, for one compound, single crystal X-ray diffraction. The cyclohexane ring in these compounds adopts a chair conformation, highlighting the structural features relevant to scientific research applications of similar cyclohexyl derivatives (Özer et al., 2009).

Selective Hydrogenation Catalysts

Highly Selective Hydrogenation of Phenol and Derivatives

Research demonstrated the use of a Pd@carbon nitride catalyst for the selective hydrogenation of phenol to cyclohexanone, an important intermediate in the manufacture of polyamides. This catalyst showed high activity and selectivity under mild conditions, making it a significant contribution to chemical synthesis and industrial applications involving cyclohexyl derivatives (Wang et al., 2011).

Chiral Stationary Phases for Chromatography

Tris(cyclohexylcarbamate)s of Cellulose and Amylose as Potential Chiral Stationary Phases

Cyclohexylcarbamates of cellulose and amylose were prepared and evaluated for their resolving abilities for enantiomers as chiral stationary phases (CSPs) in liquid chromatography. These CSPs showed high resolving abilities, comparable to popular tris(3,5-dimethylphenylcarbamate)s, indicating their potential in scientific research for separating chiral compounds (Kubota et al., 2000).

Copper-Catalyzed Reactions

Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes

This study reported on copper-catalyzed reactions of alkanes with simple amides, sulfonamides, and imides to form N-alkyl products. The reactions were noteworthy for their selectivity and functionalization at secondary C–H bonds, demonstrating the utility of copper catalysis in the functionalization of alkanes and potentially opening new pathways for the synthesis of cyclohexyl derivatives (Tran et al., 2014).

Halogen Bonding in Pharmaceutical Cocrystals

Halogen Bonding and Pharmaceutical Cocrystals

The study on 3-Iodo-2-propynyl-N-butylcarbamate (IPBC) demonstrated the preparation of pharmaceutical cocrystals involving IPBC, characterized by various analytical techniques. The halogen bond (XB) played a crucial role in the self-assembly of these cocrystals, which showed improved properties like thermal stability and powder flow characteristics. This research highlights the importance of halogen bonding in the design and development of pharmaceutical cocrystals, potentially applicable to compounds like 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate (Baldrighi et al., 2013).

特性

IUPAC Name |

[3-(3-phenylpropanoylamino)cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c25-21(15-14-17-8-3-1-4-9-17)23-19-12-7-13-20(16-19)27-22(26)24-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKLWPJLZXQOQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

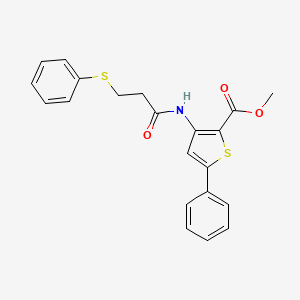

![3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436548.png)

![2-(2,3-dihydro-1H-indene-5-carbonyl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B2436553.png)

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2436556.png)

![(E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2436559.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2436560.png)

![Methyl 5-[(4-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2436561.png)

![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2436564.png)

![3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2436566.png)

![1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione](/img/structure/B2436570.png)